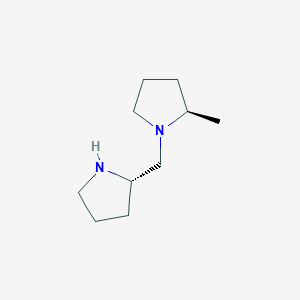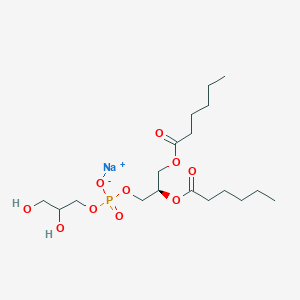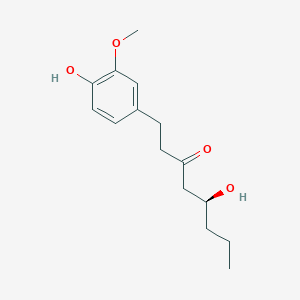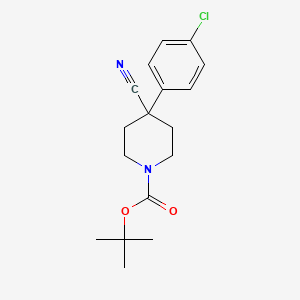
Tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate
Descripción general
Descripción
“Tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The compound also has a tert-butyl ester group, a cyanide group, and a chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine ring, a six-membered ring containing one nitrogen atom . The chlorophenyl group would contribute to the aromaticity of the molecule, while the cyanide group would introduce a polar character .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the cyanide group could undergo transformations such as hydrolysis or reduction . The chlorophenyl group, being part of an aromatic system, could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar cyanide group and the aromatic chlorophenyl group could affect its solubility and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques : Researchers have developed methods for synthesizing compounds related to Tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate. For example, a study detailed the synthesis of a related compound involving reactions with chloroformate ethyl ester and N′-tert-butyl-N-(2,4-dichlorobenzoyl) hydrazine, demonstrating the methods used in creating complex organic structures (Zou Xia, 2001).
Crystal Structure Analysis : X-ray diffraction has been employed to determine the crystal structure of similar compounds. This includes the analysis of molecular packing and hydrogen bonding patterns, providing insights into the structural properties of these chemicals (C. Didierjean et al., 2004).
Stereoselective Synthesis : Research has focused on the stereoselective synthesis of piperidine derivatives. This includes the creation of compounds with specific spatial arrangements, which is crucial in the development of pharmaceuticals and other functional materials (A. I. Moskalenko et al., 2014).
Applications in Drug Development
Intermediate in Anticancer Drugs : Some studies have highlighted the use of related compounds as intermediates in the synthesis of small molecule anticancer drugs. This underscores the importance of these chemicals in the development of new therapeutic agents (Binliang Zhang et al., 2018).
Protein Tyrosine Kinase Inhibitors : Certain derivatives have been identified as key intermediates in the synthesis of novel protein tyrosine kinase inhibitors, which are significant in cancer treatment (Chen Xin-zhi, 2011).
Enantioselective Synthesis for Medical Compounds : The enantioselective synthesis of compounds related to Tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate is crucial for creating medically relevant structures, such as pyrrolidine derivatives used in drug development (John Y. L. Chung et al., 2005).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-4-6-14(18)7-5-13/h4-7H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAZJKMOIVSYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678162 | |
| Record name | tert-Butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate | |
CAS RN |
218451-34-4 | |
| Record name | tert-Butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

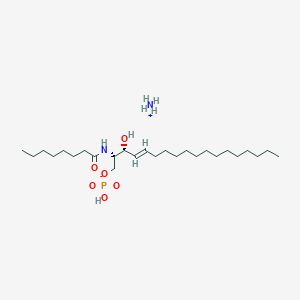
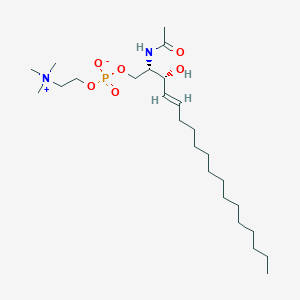
![(1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine](/img/structure/B1504370.png)
![N-[(E,2S,3R)-1-[(2R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide](/img/structure/B1504373.png)
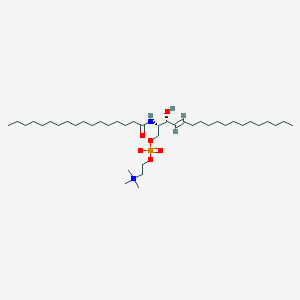
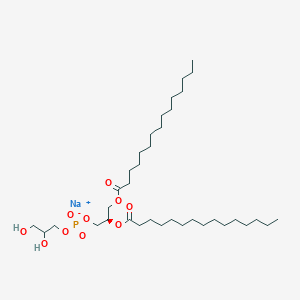
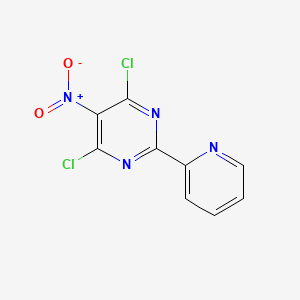
![2-azaniumylethyl (2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy]-3-(octadecanoyloxy)propyl phosphate](/img/structure/B1504383.png)
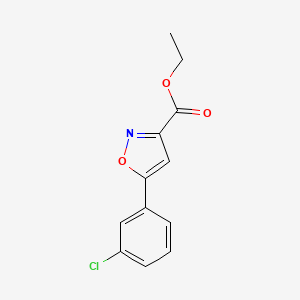
![N-{(2S,3R,4E)-1-[(beta-D-glycero-Hexopyranosyl)oxy]-3-hydroxyoctadec-4-en-2-yl}octanamide](/img/structure/B1504392.png)
![Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl 2,3-dihydroxypropyl phosphate](/img/structure/B1504393.png)
